molecular formula C7H12Cl2F3N3 B3001557 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride CAS No. 2287322-52-3

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride

Cat. No.: B3001557
CAS No.: 2287322-52-3
M. Wt: 266.09
InChI Key: ITEYVJXUFXRAQS-UHFFFAOYSA-N
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Description

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride is a chemical compound with the molecular formula C7H12Cl2F3N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride typically involves the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole with appropriate reagents under controlled conditions. One common method includes the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-ethanol with hydrochloric acid to yield the dihydrochloride salt . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, distillation, and purification to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: A related compound with similar structural features but different substituents.

    5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another derivative with a hydroxyl group, offering different chemical properties.

Uniqueness

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride is unique due to its specific trifluoropropyl substituent, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.2ClH/c1-13-6(5(11)4-12-13)2-3-7(8,9)10;;/h4H,2-3,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEYVJXUFXRAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)CCC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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